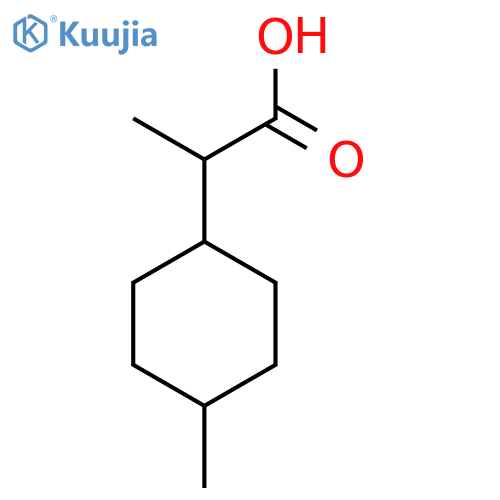Cas no 24398-91-2 (2-(4-Methylcyclohexyl)propanoic acid)

24398-91-2 structure
商品名:2-(4-Methylcyclohexyl)propanoic acid
2-(4-Methylcyclohexyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- SCHEMBL10280048
- AKOS017531793
- 2-(4-methylcyclohexyl)propanoicacid
- CS-0275621
- 24398-91-2
- EN300-783129
- 2-(4-methylcyclohexyl)propanoic acid
- Cyclohexaneacetic acid, α,4-dimethyl-
- 2-(4-Methylcyclohexyl)propanoic acid
-
- インチ: 1S/C10H18O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
- InChIKey: YXJLMOWHMDYZRS-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)C1CCC(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 170.130679813g/mol
- どういたいしつりょう: 170.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 0.983±0.06 g/cm3(Predicted)
- ふってん: 150-155 °C(Press: 14 Torr)
- 酸性度係数(pKa): 4.72±0.10(Predicted)
2-(4-Methylcyclohexyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783129-0.25g |
2-(4-methylcyclohexyl)propanoic acid |
24398-91-2 | 95.0% | 0.25g |
$513.0 | 2025-03-21 | |
| Enamine | EN300-783129-5.0g |
2-(4-methylcyclohexyl)propanoic acid |
24398-91-2 | 95.0% | 5.0g |
$1614.0 | 2025-03-21 | |
| Enamine | EN300-783129-0.5g |
2-(4-methylcyclohexyl)propanoic acid |
24398-91-2 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
| Enamine | EN300-783129-10.0g |
2-(4-methylcyclohexyl)propanoic acid |
24398-91-2 | 95.0% | 10.0g |
$2393.0 | 2025-03-21 | |
| Enamine | EN300-783129-0.1g |
2-(4-methylcyclohexyl)propanoic acid |
24398-91-2 | 95.0% | 0.1g |
$490.0 | 2025-03-21 | |
| Enamine | EN300-783129-0.05g |
2-(4-methylcyclohexyl)propanoic acid |
24398-91-2 | 95.0% | 0.05g |
$468.0 | 2025-03-21 | |
| Enamine | EN300-783129-1.0g |
2-(4-methylcyclohexyl)propanoic acid |
24398-91-2 | 95.0% | 1.0g |
$557.0 | 2025-03-21 | |
| Enamine | EN300-783129-2.5g |
2-(4-methylcyclohexyl)propanoic acid |
24398-91-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-21 |
2-(4-Methylcyclohexyl)propanoic acid 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
24398-91-2 (2-(4-Methylcyclohexyl)propanoic acid) 関連製品
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
